BenchChemオンラインストアへようこそ!

DBCO-PEG4-acetic-Val-Cit-PAB

ADC Development Site-Specific Conjugation DAR Characterization

DBCO-PEG4-acetic-Val-Cit-PAB enables copper-free SPAAC conjugation, eliminating copper toxicity while ensuring site-specific, homogeneous DAR. The PEG4 spacer enhances aqueous solubility and minimizes aggregation compared to non-PEGylated Val-Cit-PAB linkers. Val-Cit-PAB ensures traceless payload release via lysosomal cathepsin B. Designed for azide-modified antibody ADCs, this linker delivers reproducible, well-characterized conjugates for preclinical oncology research.

Molecular Formula C45H57N7O10
Molecular Weight 856.0 g/mol
Cat. No. B8116148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-acetic-Val-Cit-PAB
Molecular FormulaC45H57N7O10
Molecular Weight856.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C45H57N7O10/c1-31(2)42(44(58)50-37(11-7-21-48-45(46)59)43(57)49-36-17-13-32(29-53)14-18-36)51-40(55)30-62-27-26-61-25-24-60-23-22-47-39(54)19-20-41(56)52-28-35-10-4-3-8-33(35)15-16-34-9-5-6-12-38(34)52/h3-6,8-10,12-14,17-18,31,37,42,53H,7,11,19-30H2,1-2H3,(H,47,54)(H,49,57)(H,50,58)(H,51,55)(H3,46,48,59)/t37-,42-/m0/s1
InChIKeyNICWZVHVGWDVOU-VPHSWYRMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-acetic-Val-Cit-PAB: A Click-Chemistry ADC Linker for Site-Specific Conjugation


DBCO-PEG4-acetic-Val-Cit-PAB is a cleavable heterobifunctional linker designed for antibody-drug conjugate (ADC) synthesis. It integrates four key functional modules: a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, a tetraethylene glycol (PEG4) spacer for aqueous solubility enhancement, a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by the lysosomal protease cathepsin B, and a p-aminobenzyl (PAB) self-immolative spacer for traceless payload release . This compound enables site-specific conjugation to azide-modified biomolecules and is primarily used in the research and development of next-generation ADCs for targeted cancer therapy [1].

DBCO-PEG4-acetic-Val-Cit-PAB: Why Generic Linker Substitution Compromises ADC Development


Generic substitution of DBCO-PEG4-acetic-Val-Cit-PAB with other Val-Cit-PAB or PEG-based linkers is not scientifically valid due to critical functional trade-offs. The DBCO group enables copper-free SPAAC click chemistry, which avoids the cytotoxicity associated with copper catalysts and provides superior orthogonality compared to traditional maleimide-thiol chemistry . The PEG4 spacer is specifically optimized: shorter PEG chains (e.g., PEG2 or PEG3) may provide insufficient aqueous solubility and steric relief for efficient conjugation, while longer PEG chains (e.g., PEG8 or PEG12) can introduce excessive hydrophilicity that may alter ADC pharmacokinetics or promote non-specific aggregation [1]. The combination of these precisely tuned modules dictates the final ADC's drug-to-antibody ratio (DAR), homogeneity, and in vivo performance [2].

DBCO-PEG4-acetic-Val-Cit-PAB: Quantified Performance Metrics Versus Comparator Linkers


Site-Specific Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Achievement

In a cell-free protein expression system incorporating the non-natural amino acid para-azidomethyl-L-phenylalanine (pAMF), DBCO-(PEG)4-linked payloads achieved site-specific conjugation with near-complete efficiency, yielding ADCs with a drug-to-antibody ratio (DAR) of approximately 4 when conjugated at both light and heavy chain positions [1]. The observed DAR 4 ADC demonstrated higher potency in cell-killing assays compared to the DAR 2 counterpart produced via single-chain conjugation, with the study concluding that the increased payload number potentially improves therapeutic index [1]. This level of homogeneity is superior to that typically achieved with non-site-specific maleimide-based linkers such as MC-Val-Cit-PAB, which produce heterogeneous DAR mixtures (e.g., DAR 0, 2, 4, 6, 8) that complicate pharmacokinetic prediction and regulatory characterization .

ADC Development Site-Specific Conjugation DAR Characterization

Aqueous Solubility Enhancement via DBCO-Lys(m-PEG4) Structural Motif

The DBCO-PEG4-acetic-Val-Cit-PAB linker is soluble in DMSO at concentrations of at least 100 mg/mL with ultrasonic assistance at 25°C . While direct head-to-head solubility data for the target compound versus MC-Val-Cit-PAB is not publicly available, a structurally related DBCO-Lys(m-PEG4)-Val-Cit-PAB linker, in which the DBCO-Lys(m-PEG4) moiety replaces the conventional maleimidocaproyl (MC) unit, has been specifically developed to enhance aqueous solubility compared to MC-containing analogs . This indicates a class-level solubility advantage for DBCO-PEG4-containing linkers over traditional maleimide-based Val-Cit-PAB linkers such as MC-Val-Cit-PAB, which are known to exhibit high hydrophobicity that can reduce ADC stability and promote aggregation [1].

ADC Linker Solubility Bioconjugation Formulation

SPAAC Click Chemistry Orthogonality Versus Maleimide-Thiol Conjugation

The DBCO group in DBCO-PEG4-acetic-Val-Cit-PAB enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, which proceeds efficiently in aqueous buffers without the cytotoxic copper(I) catalysts required for traditional CuAAC click reactions . Unlike maleimide-based linkers (e.g., MC-Val-Cit-PAB, Mal-PEG4-Val-Cit-PAB) that react with endogenous thiols (e.g., cysteine residues, serum albumin), potentially causing off-target conjugation and premature payload loss, the DBCO-azide SPAAC reaction is fully bioorthogonal—neither component reacts with native biological functional groups [1]. The SPAAC reaction forms a stable triazole linkage that does not undergo the retro-Michael addition or thiol-exchange reactions observed with maleimide-thioether conjugates, which can lead to linker deconjugation and systemic payload release over time [2].

Bioorthogonal Chemistry Click Chemistry ADC Conjugation

In Vitro Cytotoxicity of DBCO-PEG4-Val-Cit-PAB-MMAE Conjugate

A DBCO-PEG4-Val-Cit-PAB linker conjugated to the microtubule inhibitor MMAE was evaluated for cytotoxicity in HT-29 (colorectal adenocarcinoma) and LS-174 (colorectal adenocarcinoma) cell lines [1]. Free DBCO-PEG4-Val-Cit-PAB-MMAE (unconjugated drug-linker) exhibited concentration-dependent cytotoxicity when cells were cultured with 1, 5, or 10 nM of the compound for 72 hours [1]. When conjugated site-specifically to the targeting moiety STxBAzK via SPAAC click chemistry, the resulting STxBAzK-MMAE conjugate demonstrated specific cell killing at concentrations ranging from 1.3 to 52 nM, confirming that the DBCO-PEG4-Val-Cit-PAB linker enables efficient intracellular payload delivery following receptor-mediated internalization [1]. This functional validation demonstrates that the linker maintains payload potency and does not interfere with targeting or intracellular trafficking mechanisms.

ADC Cytotoxicity Cancer Cell Lines Payload Delivery

PEG4 Spacer Length Optimization for Conjugation Efficiency and Flexibility

The PEG4 (tetraethylene glycol) spacer in DBCO-PEG4-acetic-Val-Cit-PAB provides a balance of aqueous solubility, molecular flexibility, and reduced steric hindrance for efficient bioconjugation . Comparative analysis of PEG3 versus PEG8 versions of Mal-PEGn-Val-Cit-PAB-PNP linkers indicates that shorter PEG chains (e.g., PEG3) provide superior water solubility and molecular flexibility suitable for cell-level studies, whereas longer PEG chains (e.g., PEG8) are more appropriate for deep-tissue imaging applications but may exhibit reduced solubility [1]. By extension, the PEG4 spacer in the target compound represents an intermediate length optimized for general ADC conjugation applications, offering sufficient spacer length (approximately 14-18 Å extended) to minimize steric interference between the antibody and payload while maintaining favorable solubility characteristics .

PEG Linker Optimization Steric Hindrance ADC Design

Commercial Availability and Purity Specifications

DBCO-PEG4-acetic-Val-Cit-PAB is commercially available from multiple reputable suppliers with well-defined purity specifications, enabling direct procurement for research applications. The compound is supplied at ≥95% purity by HPLC from vendors including AxisPharm (for related constructs) , with AbMole specifying ≥99.0% purity and MedChemExpress reporting 99.23% purity . Molecular weight is consistently reported as approximately 855.97 g/mol (C45H57N7O10) across suppliers . Standard storage conditions are -20°C protected from light, with solubility documented at 100 mg/mL in DMSO . The compound is supplied as a solid powder with a shelf life of up to 12 months at -20°C . This level of commercial documentation and quality standardization supports reproducible experimental outcomes.

ADC Linker Procurement Quality Control Research Reagents

DBCO-PEG4-acetic-Val-Cit-PAB: Optimal Use Cases in ADC Development and Bioconjugation


Site-Specific ADC Generation via Cell-Free Expression Systems

This linker is ideally suited for site-specific ADC production using cell-free protein expression platforms that incorporate azide-bearing non-natural amino acids such as p-azidomethyl-L-phenylalanine (pAMF). The DBCO group enables efficient SPAAC conjugation to the azide handle without copper catalysts, while the PEG4 spacer provides sufficient flexibility for payload accessibility. As demonstrated by Xu et al., DBCO-(PEG)4-linked payloads achieve near-complete conjugation efficiency with homogeneous DAR values (e.g., DAR ~4 when conjugated at both light and heavy chains), enabling the production of well-characterized, homogeneous ADCs suitable for preclinical efficacy and pharmacokinetic studies [1].

Copper-Free Bioorthogonal Labeling of Azide-Modified Antibodies

For researchers employing azide-modified antibodies—whether through metabolic glycoengineering, enzymatic incorporation, or genetic code expansion—DBCO-PEG4-acetic-Val-Cit-PAB provides a copper-free click chemistry solution that preserves cell viability and antibody integrity. Unlike copper-catalyzed click reactions that can induce protein aggregation or oxidative damage, the SPAAC reaction proceeds efficiently in physiological buffers at ambient temperature. The Val-Cit-PAB cleavable linker ensures that the conjugated payload (e.g., fluorophore, biotin, or cytotoxic drug) is released specifically upon lysosomal internalization and cathepsin B cleavage, making this linker particularly valuable for live-cell imaging, target validation, and functional ADC prototyping .

Preclinical ADC Development Requiring Defined DAR and Reduced Aggregation

ADC development programs aiming to minimize aggregation and achieve defined drug-to-antibody ratios benefit from the DBCO-PEG4-acetic-Val-Cit-PAB linker's structural design. The PEG4 spacer enhances aqueous solubility relative to non-PEGylated Val-Cit-PAB linkers such as MC-Val-Cit-PAB, which are known for high hydrophobicity that promotes ADC aggregation [2]. The DBCO-based site-specific conjugation strategy eliminates the stochastic DAR distributions inherent to maleimide-thiol chemistry, yielding homogeneous ADC populations with predictable pharmacokinetic profiles. This combination of solubility enhancement and conjugation homogeneity makes the linker particularly valuable for lead optimization studies where reproducible ADC performance is critical [1][2].

Construction of Multifunctional Drug-Linker Conjugates for Targeted Therapy

The modular architecture of DBCO-PEG4-acetic-Val-Cit-PAB enables facile conjugation to amine-containing payloads (e.g., MMAE, MMAF, exatecan derivatives) for constructing ready-to-conjugate drug-linker modules. The PAB self-immolative spacer ensures traceless release of unmodified payload following cathepsin B cleavage, preserving full drug potency. Functional validation using DBCO-PEG4-Val-Cit-PAB-MMAE conjugates in HT-29 and LS-174 colorectal cancer cell lines confirms efficient intracellular payload delivery and concentration-dependent cytotoxicity, supporting the linker's use in developing targeted cancer therapeutics across diverse tumor models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG4-acetic-Val-Cit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.